molecular formula C11H12ClN3 B14060113 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B14060113
M. Wt: 221.68 g/mol
InChI Key: BXEVTHXNHXDFKW-UHFFFAOYSA-N
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Description

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chlorine atom at the 5-position and a cyclopropylmethyl group at the 1-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-benzimidazole with cyclopropylmethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-benzimidazole: Lacks the cyclopropylmethyl group but shares the chlorine substitution.

    1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine: Similar structure but without the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the cyclopropylmethyl group in 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its stability and solubility compared to similar compounds.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C11H12ClN3/c12-8-3-4-10-9(5-8)14-11(13)15(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)

InChI Key

BXEVTHXNHXDFKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)Cl)N=C2N

Origin of Product

United States

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